molecular formula C20H23N3O4 B5106630 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide

货号: B5106630
分子量: 369.4 g/mol
InChI 键: SCPPDBZVRXETRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide, commonly known as CR845, is a novel kappa opioid receptor agonist that has shown promising results in preclinical studies. It has been developed as a potential treatment for various medical conditions, including chronic pain, pruritus, and inflammatory disorders.

作用机制

CR845 exerts its effects by selectively activating the kappa opioid receptor, which is primarily located in the central and peripheral nervous system. Activation of this receptor leads to the inhibition of pain transmission, the reduction of itch sensation, and the modulation of immune responses. Unlike traditional opioid drugs, which also activate the mu opioid receptor, kappa opioid receptor agonists do not produce the same degree of respiratory depression, sedation, and addiction.
Biochemical and Physiological Effects:
CR845 has been shown to produce a variety of biochemical and physiological effects in preclinical studies. These include the inhibition of nociceptive signaling, the reduction of inflammation and immune cell activation, the modulation of neurotransmitter release, and the regulation of ion channel activity. Additionally, CR845 has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

实验室实验的优点和局限性

One of the main advantages of CR845 for lab experiments is its selectivity for the kappa opioid receptor, which allows for the specific study of this receptor's function without the confounding effects of other opioid receptors. Additionally, CR845 has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one limitation of CR845 is its relatively low potency compared to other kappa opioid receptor agonists, which may require higher doses for certain experimental paradigms.

未来方向

There are several potential future directions for the research and development of CR845. One area of interest is the potential use of CR845 as a treatment for chronic pain and pruritus in humans. Clinical trials are currently underway to evaluate the safety and efficacy of CR845 in these indications. Additionally, further research is needed to elucidate the mechanisms underlying the anti-inflammatory effects of CR845 and to explore its potential use in other inflammatory disorders, such as autoimmune diseases and cancer. Finally, there is a need for the development of more potent and selective kappa opioid receptor agonists, which could lead to the discovery of novel therapeutic agents for a variety of medical conditions.

合成方法

The synthesis of CR845 involves several steps, including the formation of the piperidine ring, the introduction of the isoxazole ring, and the coupling of the benzamide moiety. The process starts with the reaction of 1-cyclopropylcarbonyl-piperidine with sodium hydride, followed by the addition of 4-chloro-3-nitrobenzoic acid. The resulting product is then reduced to the corresponding amine, which is reacted with 3-isoxazolylmethyl chloroformate to form the isoxazole ring. Finally, the benzamide moiety is coupled to the piperidine ring using N,N'-carbonyldiimidazole as the coupling agent.

科学研究应用

CR845 has been extensively studied in preclinical models of pain, pruritus, and inflammation. In animal studies, it has been shown to have potent analgesic effects without producing the unwanted side effects associated with traditional opioid drugs, such as respiratory depression, sedation, and addiction. It has also been shown to reduce itching in various pruritic conditions, such as chronic kidney disease, cholestasis, and atopic dermatitis. Additionally, CR845 has demonstrated anti-inflammatory effects in models of acute and chronic inflammation, such as carrageenan-induced paw edema and collagen-induced arthritis.

属性

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(1,2-oxazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c24-19(21-13-16-9-12-26-22-16)14-3-5-17(6-4-14)27-18-7-10-23(11-8-18)20(25)15-1-2-15/h3-6,9,12,15,18H,1-2,7-8,10-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPPDBZVRXETRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。